5-O-Ethylcleroindicin D
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Overview
Description
Molecular Structure Analysis
The molecular formula of 5-O-Ethylcleroindicin D is C10H16O4 . The compound has a molecular weight of 200.232 . The InChI key is ZAEAITRXNOLOMQ-GUBZILKMSA-N . The canonical SMILES representation is CCOC1CC(=O)CC2C1(CCO2)O .Physical And Chemical Properties Analysis
5-O-Ethylcleroindicin D has a density of 1.2±0.1 g/cm3 . It has a boiling point of 337.4±42.0 °C at 760 mmHg . The compound is an oil in appearance . The exact mass is 200.104858 . The LogP value is -0.21 , and the vapour pressure is 0.0±1.7 mmHg at 25°C . The index of refraction is 1.509 .properties
CAS RN |
488138-32-5 |
---|---|
Product Name |
5-O-Ethylcleroindicin D |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.234 |
IUPAC Name |
(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
ZAEAITRXNOLOMQ-GUBZILKMSA-N |
SMILES |
CCOC1CC(=O)CC2C1(CCO2)O |
Appearance |
Oil |
Origin of Product |
United States |
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